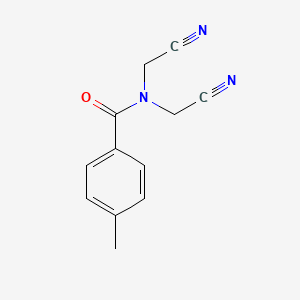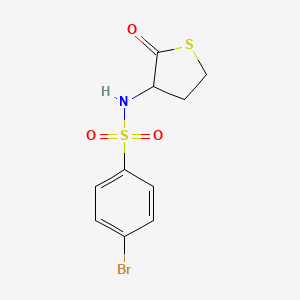![molecular formula C21H16ClNOS2 B11179093 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methylphenyl)sulfanyl]ethanone](/img/structure/B11179093.png)
1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methylphenyl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methylphenyl)sulfanyl]ethanone is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methylphenyl)sulfanyl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenothiazine and 4-methylthiophenol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reaction: The 2-chlorophenothiazine undergoes a nucleophilic substitution reaction with 4-methylthiophenol to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methylphenyl)sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted phenothiazine derivatives.
Scientific Research Applications
1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methylphenyl)sulfanyl]ethanone has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an antipsychotic or antiemetic agent.
Biological Studies: Used in studies to understand its interaction with biological targets.
Pharmaceutical Research: Explored for its potential therapeutic effects and pharmacokinetic properties.
Industrial Applications: Potential use in the development of new drugs or chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methylphenyl)sulfanyl]ethanone involves:
Molecular Targets: Interaction with dopamine receptors, serotonin receptors, or histamine receptors.
Pathways Involved: Modulation of neurotransmitter pathways, leading to its pharmacological effects.
Biological Effects: Exhibits antipsychotic, antiemetic, or antihistaminic activities depending on the target receptors.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
1-(2-chloro-10H-phenothiazin-10-yl)-2-[(4-methylphenyl)sulfanyl]ethanone is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.
Properties
Molecular Formula |
C21H16ClNOS2 |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-2-(4-methylphenyl)sulfanylethanone |
InChI |
InChI=1S/C21H16ClNOS2/c1-14-6-9-16(10-7-14)25-13-21(24)23-17-4-2-3-5-19(17)26-20-11-8-15(22)12-18(20)23/h2-12H,13H2,1H3 |
InChI Key |
QXYNOPPHRRKKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(chloromethyl)-N-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11179011.png)
![N'-[1-(3,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3,4,5-trimethoxybenzohydrazide](/img/structure/B11179016.png)
![2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11179027.png)

![4-[(4-Methylphenyl)hydrazinylidene]pyrazole-3,5-diamine](/img/structure/B11179038.png)
![2-(3-methylbutyl)-8-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B11179044.png)

![7-[2-(1-cyclohexenyl)ethyl]-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11179058.png)
![N-(4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)aniline](/img/structure/B11179066.png)
![6-(4-chlorobenzyl)-2-(morpholin-4-yl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B11179075.png)
![N'-[1-(3,5-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B11179077.png)
![8-(4-bromophenyl)-N-(2-chlorophenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11179083.png)
![ethyl 2-amino-4',4',6'-trimethyl-2',5-dioxo-6'-phenyl-5,5',6,6',7,8-hexahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B11179088.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-N-(3-chlorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11179094.png)
